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molecular formula C11H9NO3 B1590981 7-Methoxyquinoline-3-carboxylic acid CAS No. 474659-26-2

7-Methoxyquinoline-3-carboxylic acid

Cat. No. B1590981
M. Wt: 203.19 g/mol
InChI Key: LDMIDFLMDWSHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939874B2

Procedure details

To a stirred solution of 7-methoxy-3-ethoxycarbonylquinoline hydrochloride (Step C, 1.45 g, 5.4 mmol) in EtOH (24 mL) was added at RT 2N NaOH (8 mL, 16 mmol). The reaction was stirred at RT overnight. After concentration under vacuum, the mixture was acidified with 1N HCl. The resulting solid was filtered off, washed with water and dried over P2O5 to give 7-methoxy-3-carboxyquinoline.
Name
7-methoxy-3-ethoxycarbonylquinoline hydrochloride
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([C:14]([O:16]CC)=[O:15])[CH:10]=[N:11]2)=[CH:6][CH:5]=1.[OH-].[Na+]>CCO>[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([C:14]([OH:16])=[O:15])[CH:10]=[N:11]2)=[CH:6][CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
7-methoxy-3-ethoxycarbonylquinoline hydrochloride
Quantity
1.45 g
Type
reactant
Smiles
Cl.COC1=CC=C2C=C(C=NC2=C1)C(=O)OCC
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under vacuum
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C2C=C(C=NC2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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